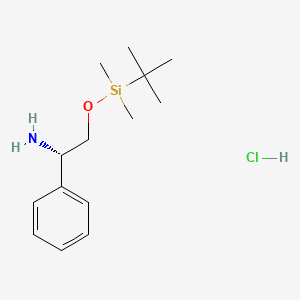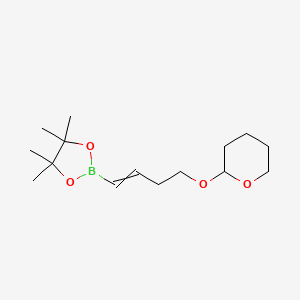![molecular formula C24H28Br2N2O4 B12448111 N,N'-(1S,2S)-cyclohexane-1,2-diylbis[2-(4-bromo-3-methylphenoxy)acetamide]](/img/structure/B12448111.png)
N,N'-(1S,2S)-cyclohexane-1,2-diylbis[2-(4-bromo-3-methylphenoxy)acetamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(1S,2S)-cyclohexane-1,2-diylbis[2-(4-bromo-3-methylphenoxy)acetamide] is a synthetic organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with two acetamide groups, each linked to a brominated methylphenoxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1S,2S)-cyclohexane-1,2-diylbis[2-(4-bromo-3-methylphenoxy)acetamide] typically involves a multi-step process:
Formation of the Cyclohexane Core: The starting material, (1S,2S)-cyclohexane-1,2-diamine, is reacted with 2-(4-bromo-3-methylphenoxy)acetyl chloride in the presence of a base such as triethylamine. This step forms the acetamide linkage.
Coupling Reaction: The intermediate product is then subjected to a coupling reaction with another equivalent of 2-(4-bromo-3-methylphenoxy)acetyl chloride under similar conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(1S,2S)-cyclohexane-1,2-diylbis[2-(4-bromo-3-methylphenoxy)acetamide] can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the phenoxy groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the functional groups attached to the cyclohexane ring.
Hydrolysis: The acetamide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atoms.
Oxidation: Products with oxidized functional groups, such as carboxylic acids or ketones.
Reduction: Products with reduced functional groups, such as alcohols or amines.
Hydrolysis: Corresponding amines and carboxylic acids.
Applications De Recherche Scientifique
N,N’-(1S,2S)-cyclohexane-1,2-diylbis[2-(4-bromo-3-methylphenoxy)acetamide] has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used as a probe to study biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used in the synthesis of other complex molecules, serving as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of N,N’-(1S,2S)-cyclohexane-1,2-diylbis[2-(4-bromo-3-methylphenoxy)acetamide] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-(1S,2S)-cyclohexane-1,2-diylbis[2-(4-chloro-3-methylphenoxy)acetamide]: Similar structure but with chlorine atoms instead of bromine.
N,N’-(1S,2S)-cyclohexane-1,2-diylbis[2-(4-fluoro-3-methylphenoxy)acetamide]: Similar structure but with fluorine atoms instead of bromine.
N,N’-(1S,2S)-cyclohexane-1,2-diylbis[2-(4-iodo-3-methylphenoxy)acetamide]: Similar structure but with iodine atoms instead of bromine.
Uniqueness
The uniqueness of N,N’-(1S,2S)-cyclohexane-1,2-diylbis[2-(4-bromo-3-methylphenoxy)acetamide] lies in its specific brominated phenoxy groups, which can impart distinct chemical and biological properties compared to its analogs. These properties can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Propriétés
Formule moléculaire |
C24H28Br2N2O4 |
|---|---|
Poids moléculaire |
568.3 g/mol |
Nom IUPAC |
2-(4-bromo-3-methylphenoxy)-N-[(1S,2S)-2-[[2-(4-bromo-3-methylphenoxy)acetyl]amino]cyclohexyl]acetamide |
InChI |
InChI=1S/C24H28Br2N2O4/c1-15-11-17(7-9-19(15)25)31-13-23(29)27-21-5-3-4-6-22(21)28-24(30)14-32-18-8-10-20(26)16(2)12-18/h7-12,21-22H,3-6,13-14H2,1-2H3,(H,27,29)(H,28,30)/t21-,22-/m0/s1 |
Clé InChI |
AINVNEXFQBHMIQ-VXKWHMMOSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)OCC(=O)N[C@H]2CCCC[C@@H]2NC(=O)COC3=CC(=C(C=C3)Br)C)Br |
SMILES canonique |
CC1=C(C=CC(=C1)OCC(=O)NC2CCCCC2NC(=O)COC3=CC(=C(C=C3)Br)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}phenyl)sulfonyl]acetamide](/img/structure/B12448040.png)
![[(4,5-Dimethyl-2-pyrimidinyl)methyl]amine dihydrochloride](/img/structure/B12448042.png)

![(1R,2S,4R)-2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12448055.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-(1-{[2-(morpholin-4-yl)ethyl]amino}propylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12448063.png)

![2,3-Dihydro-1,3,5-trimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12448081.png)
![2-(4-Chloro-3,5-dimethylphenoxy)-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B12448090.png)
![5,7-dibromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12448098.png)

![4-{[4-(4-carbamoylphenyl)phthalazin-1-yl]amino}-N,N-dimethylbenzamide](/img/structure/B12448119.png)

